2,4-Dichlorophenyl propan-2-yl carbonate
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Overview
Description
2,4-Dichlorophenyl propan-2-yl carbonate is an organic compound with the molecular formula C10H10Cl2O3. It is a carbonate ester derived from 2,4-dichlorophenol and isopropanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichlorophenyl propan-2-yl carbonate can be synthesized through the reaction of 2,4-dichlorophenol with isopropyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl propan-2-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichlorophenol and isopropanol.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,4-dichlorophenol and isopropanol.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Scientific Research Applications
2,4-Dichlorophenyl propan-2-yl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbonate esters and other derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable carbonate linkages.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl propan-2-yl carbonate involves its ability to act as a carbonate donor in various chemical reactions. It can form stable carbonate linkages with nucleophiles, making it useful in the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Similar Compounds
- Phenyl propan-2-yl carbonate
- 2,4-Dichlorophenyl methyl carbonate
- 2,4-Dichlorophenyl ethyl carbonate
Comparison
2,4-Dichlorophenyl propan-2-yl carbonate is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and stability compared to other similar compounds. This chlorination can enhance its electrophilic character, making it more reactive in certain substitution reactions .
Properties
CAS No. |
5335-18-2 |
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Molecular Formula |
C10H10Cl2O3 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) propan-2-yl carbonate |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(2)14-10(13)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3 |
InChI Key |
ZLGOEQSDQDBGNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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